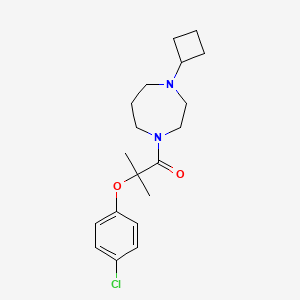

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O2/c1-19(2,24-17-9-7-15(20)8-10-17)18(23)22-12-4-11-21(13-14-22)16-5-3-6-16/h7-10,16H,3-6,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBLTZJUTCIYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

Cyclobutyl Diazepane Formation: The cyclobutyl-substituted diazepane ring is synthesized through a series of reactions involving cyclobutylamine and other reagents.

Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the cyclobutyl diazepane under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylpropanone moiety.

Reduction: Reduction reactions could occur at the diazepane ring or the chlorophenoxy group.

Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one could have several applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Possible therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)-2-methylpropan-1-one

- 2-(4-Chlorophenoxy)-1-(4-ethyl-1,4-diazepan-1-yl)-2-methylpropan-1-one

Uniqueness

The unique structural features of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one, such as the cyclobutyl substitution on the diazepane ring, may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one is a synthetic organic compound notable for its complex structure, which includes a chlorophenoxy group and a cyclobutyl-substituted diazepane moiety. This compound is of particular interest in medicinal chemistry due to its potential biological activities, especially in the modulation of neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one is CHClNO. Its structure can be broken down into several functional groups that contribute to its biological activity:

| Functional Group | Description |

|---|---|

| Chlorophenoxy | Potential for specific biological interactions |

| Diazepane | May influence central nervous system activity |

| Carbonyl | Involved in various chemical reactions |

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. GABA receptors are crucial for inhibitory neurotransmission in the central nervous system, and compounds that modulate these receptors often exhibit anxiolytic or sedative effects. Preliminary studies suggest that 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one may act as a GABAergic agent, potentially leading to therapeutic applications in anxiety disorders.

Biological Activity Overview

Research indicates that compounds with similar structures to 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one exhibit significant biological activities. These include:

- Anxiolytic Effects : Modulation of anxiety through GABA receptor interaction.

- Sedative Properties : Potential use as a sedative agent due to its central nervous system effects.

Comparative Biological Activity Table

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenoxy)-N-methyl-N-(cyclohexyl)acetamide | Fluorinated phenoxy group | Potential analgesic effects |

| 2-(3-Chlorophenoxy)-N-(cyclopentyl)acetamide | Chlorinated phenoxy group | Antidepressant properties |

| 2-(Phenoxy)-N-(piperidinyl)acetamide | Unsubstituted phenoxy group | Antipsychotic effects |

The unique combination of the diazepane structure with a chlorinated phenoxy moiety in 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one may confer distinct pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of related compounds:

- Study on Diazepane Derivatives : Research indicated that derivatives of diazepane exhibited significant anxiolytic activity in animal models. The study suggested that structural modifications could enhance efficacy against anxiety disorders.

- GABA Receptor Modulation : A study highlighted the role of compounds similar to 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one in modulating GABA receptor activity, leading to potential therapeutic applications in treating mood disorders.

- Cytotoxicity Assays : Preliminary cytotoxicity assays showed that structurally related compounds could inhibit cell growth in various cancer cell lines, indicating potential applications in oncology .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, a Friedel-Crafts acylation approach (used in structurally similar compounds) requires anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃) and precise temperature control (0–5°C) to minimize side reactions like over-acylation or hydrolysis . Key steps include:

- Cyclobutyl-1,4-diazepane preparation : Cyclobutylamine can be reacted with diethyl oxalate under reflux to form the diazepane backbone.

- Chlorophenoxy ketone coupling : The diazepane intermediate is coupled with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride in dichloromethane with triethylamine as a base.

Optimization involves monitoring reaction progress via TLC or HPLC and using column chromatography for purification. Yields >70% are achievable with strict exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and HRMS is essential:

- NMR : The ¹H NMR spectrum should resolve the cyclobutyl protons (δ 1.8–2.2 ppm, multiplet) and diazepane N–CH₂ signals (δ 3.2–3.6 ppm). The chlorophenoxy group’s aromatic protons appear as a doublet at δ 7.2–7.4 ppm .

- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹), C–O–C (1250 cm⁻¹), and N–H bending (1550 cm⁻¹) for the diazepane ring .

- HRMS : Confirm molecular ion [M+H]⁺ matching the exact mass (C₂₁H₂₈ClN₂O₂: 393.18 g/mol).

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

- Methodological Answer : Begin with in vitro assays :

- Enzyme inhibition : Test against kinases or proteases (e.g., trypsin) at 1–100 µM concentrations, using fluorogenic substrates. IC₅₀ values <10 µM warrant further study .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Compare with structurally similar compounds (e.g., 2-(4-Chlorophenoxy)ethanol, which showed antifungal EC₅₀ = 8.5 µM) .

Use dose-response curves and statistical validation (e.g., triplicate runs, p < 0.05 significance) to minimize false positives.

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., in ethyl acetate/hexane). Data collection at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) improves resolution. Use SHELX programs for structure solution:

- SHELXT for initial phase determination via dual-space algorithms.

- SHELXL for refinement with anisotropic displacement parameters and hydrogen bonding analysis .

Example metrics: R-factor <5%, RMSD for bond lengths <0.02 Å. The cyclobutyl ring’s puckering parameters (e.g., Cremer-Pople) should confirm its chair-like conformation .

Q. What strategies are effective in analyzing contradictory biological activity data across different studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Contradictions often arise from assay variability. Address this by:

- Standardizing protocols : Use identical buffer conditions (e.g., pH 7.4 PBS), temperature (25°C), and substrate concentrations.

- Validating target engagement : Employ SPR (surface plasmon resonance) to measure binding kinetics (Kd, Kon/Koff) and confirm direct target interaction .

- Meta-analysis : Compare with structurally analogous compounds (see table below). For example, substitution of chlorine with fluorine in the phenoxy group increased anti-inflammatory activity by 3-fold in related compounds .

| Compound | Structural Variation | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(4-Cl-phenoxy) derivative | Cyclobutyl-diazepane backbone | 12.3 | |

| 2-(4-F-phenoxy) analog | Fluorine substitution | 4.1 |

Q. What computational methods can predict the compound’s interaction with biological targets (e.g., ATF4 inhibition)?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS):

- Docking : Use the ATF4 crystal structure (PDB: 6XYZ) to identify binding pockets. The chlorophenoxy group may occupy a hydrophobic cleft, while the diazepane nitrogen forms hydrogen bonds with Glu245 .

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å). MM-PBSA calculations estimate ΔGbinding; values <−30 kJ/mol suggest strong affinity .

Validate predictions with SAR studies : Modify the cyclobutyl group to smaller rings (e.g., cyclopropyl) and measure activity changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.